molecular formula C11H13NOS B13256806 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol

2-[(1-Benzothiophen-7-yl)amino]propan-1-ol

Cat. No.: B13256806
M. Wt: 207.29 g/mol
InChI Key: ZQGKXTAFLBAOJT-UHFFFAOYSA-N
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Description

2-[(1-Benzothiophen-7-yl)amino]propan-1-ol is a synthetic organic compound featuring a benzothiophene core linked to an aminopropanol moiety.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-(1-benzothiophen-7-ylamino)propan-1-ol

InChI

InChI=1S/C11H13NOS/c1-8(7-13)12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3

InChI Key

ZQGKXTAFLBAOJT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1=CC=CC2=C1SC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol typically involves the following steps:

Chemical Reactions Analysis

2-[(1-Benzothiophen-7-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol are scarce, its structural analogs—particularly imidazopyridine-based aminopropanol derivatives—provide insights into key differences in reactivity, biological activity, and synthetic pathways.

Key Differences :

  • Heterocyclic Core : The benzothiophene moiety in the target compound confers greater aromatic stability and sulfur-based electronic effects compared to the nitrogen-rich imidazopyridine in IV-12/IV-16. This may influence solubility (benzothiophene is more lipophilic) and metabolic stability.
Reactivity and Functionalization
  • Aminopropanol Group: Both compounds exhibit nucleophilic amino groups, but the benzothiophene derivative’s primary amine may undergo faster acylation or alkylation than the tertiary amine in IV-12/IV-16.
  • Thermal Stability : The imidazopyridine derivatives require prolonged heating (24 hours at 80°C) for synthesis, whereas benzothiophene-based reactions may proceed under milder conditions due to lower ring strain.

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis lacks published optimization, unlike IV-12/IV-16, which follow well-documented protocols.
  • Data Gaps: No comparative pharmacokinetic or toxicity studies exist between these compounds.
  • Structural Insights : The benzothiophene core may offer advantages in blood-brain barrier penetration over imidazopyridines.

Biological Activity

2-[(1-Benzothiophen-7-yl)amino]propan-1-ol is a chiral compound that has garnered attention for its potential biological activities, particularly within the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety and an amino alcohol group , contributing to its unique chemical behavior. Its molecular formula is C11H13NOS, with a molecular weight of approximately 207.29 g/mol. The presence of the hydroxyl group on the propan-1-ol backbone enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol exhibits several notable biological activities:

1. Antioxidant Activity
Compounds with similar structures have demonstrated potential as antioxidants, protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties
Studies suggest that derivatives of benzothiophene can inhibit pro-inflammatory pathways, which may contribute to therapeutic effects in conditions such as arthritis and other inflammatory diseases .

3. Antidiabetic Effects
Some compounds in this class have shown the ability to inhibit enzymes involved in glucose metabolism, potentially aiding in blood sugar regulation and diabetes management.

The mechanism of action for 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol typically involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation, influencing cellular functions and metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol. Below are summarized findings from notable research:

StudyFindings
Antioxidant Study Compounds similar to 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cultured cells.
Anti-inflammatory Research A derivative was shown to significantly reduce inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent .
Antidiabetic Investigation Inhibitory effects on α-glucosidase were observed, indicating potential for blood sugar management.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
3-Amino-propanol derivativesVariesGeneral class; varies in functional groups attached to propanol backbone
4-Amino-benzothiophene derivativesVariesSimilar benzothiophene structure but with different substituents
2-(Benzothiophenyl)ethanolC11H11OSExhibits similar biological properties but lacks the amino group

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